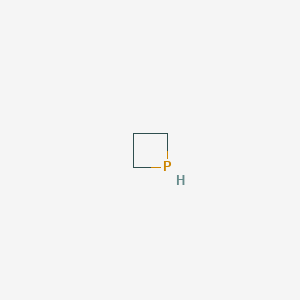

Phosphetane

説明

Structure

3D Structure

特性

CAS番号 |

287-26-3 |

|---|---|

分子式 |

C3H7P |

分子量 |

74.06 g/mol |

IUPAC名 |

phosphetane |

InChI |

InChI=1S/C3H7P/c1-2-4-3-1/h4H,1-3H2 |

InChIキー |

RVZJVYCTFGOEHX-UHFFFAOYSA-N |

正規SMILES |

C1CPC1 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Substituted Phosphetane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of substituted phosphetane derivatives, four-membered phosphorus-containing heterocycles. These compounds are of significant interest as chiral ligands in asymmetric catalysis and as building blocks in medicinal chemistry and materials science. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.

Introduction to this compound Derivatives

Phosphetanes are saturated four-membered rings containing one phosphorus atom. The ring strain and the unique stereoelectronic properties of the phosphorus atom within this framework impart them with distinct reactivity and coordination capabilities. The development of efficient synthetic routes to access a diverse range of substituted phosphetanes is crucial for exploring their full potential in various chemical applications. This guide will focus on three principal synthetic strategies: the McBride synthesis, nucleophilic cyclization, and [2+2] cycloaddition reactions.

Key Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into three main approaches, each offering distinct advantages in terms of substrate scope and stereochemical control.

The McBride Synthesis

The McBride synthesis is a well-established and versatile method for the preparation of this compound oxides. The general mechanism involves the reaction of a dichlorophosphine with an alkene in the presence of a Lewis acid, typically aluminum trichloride (B1173362), to form a phosphenium cation. This is followed by electrophilic addition to the alkene, carbocation rearrangement, intramolecular cyclization, and subsequent hydrolysis to yield the this compound oxide.[1]

A general workflow for the McBride synthesis is outlined below:

Table 1: Representative Data for the McBride Synthesis of this compound Oxides

| Entry | Alkene | Dichlorophosphine | Product | Yield (%) | Reference |

| 1 | 2,4,4-Trimethyl-2-pentene (B94453) | PCl₃ | anti-1-Chloro-2,2,3,4,4-pentamethylthis compound 1-oxide | 72 | [2] |

| 2 | 2,4,4-Trimethyl-2-pentene | MePCl₂ | anti-1,2,2,3,4,4-Hexamethylthis compound 1-oxide | 87 (from the chloro-derivative) | [2] |

Nucleophilic Cyclization

Nucleophilic cyclization is a powerful strategy for the synthesis of phosphetanes that involves the intramolecular reaction of a phosphorus nucleophile with an electrophilic carbon center. A common approach utilizes the reaction of a dihaloalkane with a primary phosphine (B1218219) or a metal phosphide. This method allows for the direct formation of the P-C bonds of the this compound ring. A novel variation of this approach involves the use of an organometallic precursor, [K(dme)₂]₂[Cp*Fe(η⁴-P₅)], which reacts with α,ω-dibromoalkanes to form this compound precursor complexes. These precursors can then release the this compound upon reaction with a nucleophile like potassium benzyl (B1604629) (KBn) or lithium aluminum hydride (LiAlH₄).[3][4]

The logical flow for this organometallic-mediated nucleophilic cyclization is depicted below:

Table 2: Synthesis of this compound Derivatives via Organometallic-Mediated Nucleophilic Cyclization

| Entry | Dibromoalkane | Nucleophile | Product | Yield (%) | ³¹P NMR (δ, ppm) | Reference |

| 1 | 1,3-Dibromopropane | KBn | 1-Benzylthis compound | Not reported | -29.1 | [3][4] |

| 2 | 1,3-Dibromopropane | LiAlH₄ | This compound | 42 | -29.1 | [3][4] |

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of phosphaalkenes with alkenes provides a direct route to functionalized phosphetanes. A recent development in this area involves the in situ generation of phosphaalkenes from diaryl ketones and a phosphorus-based reagent, such as lithium bis(trimethylsilyl)phosphide. The resulting phosphaalkenes then undergo a [2+2] cycloaddition to form a 1,2-dithis compound intermediate. Subsequent removal of the silyl (B83357) groups triggers the collapse of the dithis compound ring to yield a tetraaryl-substituted alkene, with the this compound acting as a key intermediate.[1][5][6] This method is particularly noteworthy as an alternative to the McMurry reaction for the reductive coupling of ketones.[1]

A schematic of the [2+2] cycloaddition-based reductive coupling is shown below:

Table 3: Reductive Coupling of Diaryl Ketones via [2+2] Cycloaddition of Phosphaalkenes

| Entry | Diaryl Ketone | Product (Tetraaryl Alkene) | Yield (%) | Reference |

| 1 | Benzophenone (B1666685) | Tetraphenylethylene (B103901) | 85 | [1] |

| 2 | 4,4'-Difluorobenzophenone | 1,1,2,2-Tetrakis(4-fluorophenyl)ethane | 75 | [1] |

Experimental Protocols

McBride Synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide[2]

Step A: Synthesis of anti-1-Chloro-2,2,3,4,4-pentamethylthis compound 1-oxide

-

To a flame-dried 500 mL round-bottomed flask under a nitrogen atmosphere, add aluminum chloride (28.0 g, 210 mmol).

-

Add dry dichloromethane (B109758) (125 mL) and cool the mixture to 0-2 °C with an ice bath.

-

Add phosphorus trichloride (18.3 mL, 210 mmol) via syringe and stir for 5 minutes.

-

Add 2,4,4-trimethyl-2-pentene (32.7 mL, 210 mmol) via syringe over 5 minutes and continue stirring at 0-2 °C for 2 hours.

-

Quench the reaction by the slow addition of distilled water (125 mL) while maintaining the temperature at 0-2 °C.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (125 mL).

-

Wash the combined organic layers with saturated NaCl solution (100 mL), and back-extract the brine solution with dichloromethane (125 mL).

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation.

-

Recrystallize the crude product from hexanes to afford anti-1-chloro-2,2,3,4,4-pentamethylthis compound 1-oxide as a white crystalline solid (29.3 g, 72% yield).

Step B: Synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-oxide

-

To a flame-dried 500 mL round-bottomed flask under a nitrogen atmosphere, add the chloro-phosphetane oxide from Step A (15.0 g, 77 mmol).

-

Add dry tetrahydrofuran (B95107) (52 mL) and cool the solution to 0-2 °C.

-

Add a solution of methylmagnesium bromide (3 M in diethyl ether, 28 mL, 84 mmol) over 10 minutes with stirring.

-

Quench the reaction by the addition of saturated ammonium (B1175870) chloride solution (20 mL).

-

Add distilled water (60 mL) and extract the mixture with dichloromethane (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by washing with cold diethyl ether to give anti-1,2,2,3,4,4-hexamethylthis compound 1-oxide as a white amorphous solid (12.3 g, 87% yield).

Synthesis of Parent this compound via Organometallic Route[3][4]

General Procedure:

-

In a glovebox, a solution of the this compound precursor complex (e.g., [Cp*Fe{η⁴-P₅(CH₂)₃}]) in THF-d₈ is prepared in a J. Young NMR tube.

-

The solution is cooled to -78 °C, and a solution of LiAlH₄ in THF-d₈ is added.

-

The reaction mixture is allowed to warm to room temperature and monitored by ³¹P NMR spectroscopy.

-

The volatile parent this compound can be isolated by distillation under reduced pressure.

Note: This is a general procedure based on the synthesis of the parent phospholane. Specific conditions for the this compound may need optimization.

Reductive Coupling of Benzophenone via [2+2] Cycloaddition[1]

Optimized Procedure:

-

To a solution of benzophenone (1.0 equiv) in diethyl ether, add a solution of LiP(TMS)₂ in THF (1.0 equiv) at room temperature.

-

Stir the reaction mixture for the desired time to allow for the formation of the 1,2-dithis compound intermediate.

-

Add a solution of lithium ethoxide (LiOEt) in THF to effect the desilylation and collapse to the alkene.

-

Quench the reaction and work up using standard procedures to isolate tetraphenylethylene (up to 85% yield).

Conclusion

The synthesis of substituted this compound derivatives is a dynamic field of research with several robust methodologies available to the synthetic chemist. The McBride synthesis remains a cornerstone for the preparation of this compound oxides. Nucleophilic cyclization, particularly with the advent of novel organometallic precursors, offers a direct route to the this compound core. Furthermore, the [2+2] cycloaddition of in situ generated phosphaalkenes has emerged as a powerful tool for carbon-carbon bond formation, with phosphetanes as key intermediates. The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers engaged in the synthesis and application of this important class of organophosphorus compounds.

References

- 1. [2 + 2] Cycloaddition of phosphaalkenes as a key step for the reductive coupling of diaryl ketones to tetraaryl olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [2 + 2] Cycloaddition of phosphaalkenes as a key step for the reductive coupling of diaryl ketones to tetraaryl olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Ring-Opening Reactions of Phosphetanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phosphetanes, four-membered phosphorus-containing heterocycles, are valuable building blocks in synthetic chemistry. Their inherent ring strain makes them susceptible to a variety of ring-opening reactions, providing access to a diverse range of functionalized phosphine (B1218219) derivatives. This guide provides an in-depth overview of the core principles, mechanisms, and synthetic applications of phosphetane ring-opening reactions.

Introduction to Phosphetanes and Their Reactivity

Phosphetanes possess a significant degree of ring strain, which is the primary driving force for their ring-opening reactions. This reactivity can be harnessed to synthesize acyclic phosphines with specific functionalities, which are crucial as ligands in catalysis, as intermediates in organic synthesis, and in the development of novel therapeutic agents. The reactivity of the this compound ring is influenced by the substituents on both the phosphorus atom and the carbon backbone.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack on phosphetanes or their activated derivatives, such as phosphetanium salts, is a common strategy for ring-opening. The regioselectivity of the attack (at phosphorus or carbon) is influenced by the nature of the nucleophile and the substituents on the this compound ring.

Hydrolysis of Phosphetanium Salts

The alkaline hydrolysis of phosphetanium salts can lead to ring-opened products. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion. Notably, these reactions can exhibit stereochemical changes at the phosphorus center. For instance, the alkaline hydrolysis of certain benzylphosphetanium salts has been observed to proceed with partial inversion of configuration at the phosphorus atom[1].

Reaction Scheme:

Caption: Alkaline hydrolysis of a phosphetanium salt.

Experimental Protocol: General Procedure for Alkaline Hydrolysis of Phosphetanium Salts

-

Dissolve the phosphetanium salt in a suitable solvent mixture, such as aqueous alcohol or dioxane.

-

Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction progress using an appropriate analytical technique, such as ³¹P NMR spectroscopy.

-

Upon completion, neutralize the reaction mixture with a suitable acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Wittig Reaction of this compound Ylides

A notable ring-opening reaction of phosphetanes involves the formation of a this compound ylide, which can then undergo a Wittig reaction with aldehydes or ketones. This reaction results in the formation of γ-unsaturated phosphine oxides[2]. The driving force for this reaction is the formation of the strong phosphorus-oxygen double bond in the phosphine oxide product.

Reaction Scheme:

Caption: Ring-opening via the Wittig reaction.

Experimental Protocol: Wittig Reaction of a this compound-Derived Ylide with an Aldehyde

The following is a general procedure adapted from standard Wittig reaction protocols[3][4][5][6]. Specific conditions for this compound-derived ylides may vary.

-

Ylide Formation:

-

To a solution of the corresponding phosphetanium salt in a dry, aprotic solvent (e.g., THF, Et₂O) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) at a low temperature (e.g., -78 °C or 0 °C).

-

Allow the mixture to stir for a specified time to ensure complete formation of the ylide.

-

-

Wittig Reaction:

-

To the solution of the this compound ylide, add a solution of the aldehyde or ketone in the same solvent dropwise at a low temperature.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or NMR.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting γ-unsaturated phosphine oxide by column chromatography on silica (B1680970) gel.

-

Transition Metal-Mediated Ring-Opening

Transition metals can mediate the ring-opening of phosphetanes, often with high diastereoselectivity. These reactions can lead to the formation of novel P-stereogenic ligands.

Palladium-Mediated Ring-Opening and Phenyl Migration

An example of this is the diastereoselective ring-opening of a this compound complex of palladium, which is accompanied by a phenyl migration from the palladium to the phosphorus atom. This reaction provides a route to a new C₂-symmetric diphosphine ligand with both phosphorus and carbon stereocenters[7].

Reaction Scheme:

Caption: Palladium-mediated this compound ring-opening.

Photochemical Ring-Opening

Photolysis can also induce ring-opening reactions in this compound derivatives. For example, the photolysis of 1-azidothis compound oxides in methanol (B129727) has been reported to yield products resulting from both ring-opening and ring expansion, following the loss of nitrogen gas[8].

Radical Ring-Opening Polymerization

Phosphetanes can undergo radical ring-opening polymerization (ROP) to form polyphosphines. Computational studies have shown that this process is facile, with a calculated propagation rate coefficient of approximately 10⁵ L mol⁻¹ s⁻¹ at 298.15 K for 1-phenylthis compound[7]. The reaction proceeds via a homolytic substitution at the phosphorus atom.

Reaction Scheme:

Caption: Radical ring-opening polymerization of phosphetanes.

Quantitative Data Summary

The following table summarizes the available quantitative data for the ring-opening reactions of phosphetanes. It is important to note that detailed quantitative data for many of these reactions are not extensively reported in the literature.

| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Stereoselectivity | Reference |

| Nucleophilic Abstraction | [Cp*Fe{η⁴-P₅(CH₂)₃}] | LiAlH₄ | Parent this compound | 42 | Not Reported | [9] |

| Alkaline Hydrolysis | Benzylphosphetanium salts | NaOH / H₂O | Ring-opened phosphine oxide | Not Reported | Partial inversion of configuration | [1] |

| Palladium-Mediated Ring Opening | Pd--INVALID-LINK--(I) | Heat, then acid and PhMgBr | C₂-symmetric diphosphine complex | Not Reported | Diastereoselective | [7] |

| Radical ROP (calculated) | 1-Phenylthis compound | Radical initiator | Poly(1-phenylphospholane) | - | Propagation rate coeff: ~10⁵ L mol⁻¹ s⁻¹ | [7] |

Conclusion and Future Outlook

The ring-opening reactions of phosphetanes offer a versatile platform for the synthesis of functionalized phosphines. While several key reaction types have been identified, including nucleophilic ring-opening, Wittig reactions, transition metal-mediated processes, and radical polymerizations, there remain significant opportunities for further exploration. Future research in this area should focus on expanding the scope of these reactions to a wider range of this compound substrates and nucleophiles/reagents. Detailed mechanistic studies, including kinetic and stereochemical investigations, are crucial for a deeper understanding and control of these transformations. The development of catalytic and highly stereoselective ring-opening methodologies will undoubtedly unlock the full potential of phosphetanes as valuable synthons in both academic and industrial research, particularly in the fields of asymmetric catalysis and drug discovery.

References

- 1. The stereochemistry of the alkaline hydrolysis of phosphetanium salts. Change in configuration at phosphorus on ylide formation - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates | MDPI [mdpi.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]

Coordination Chemistry of Phosphetane Ligands: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of phosphetane ligands, tailored for researchers, scientists, and professionals in drug development. Phosphetanes, four-membered phosphorus-containing heterocycles, have emerged as a unique class of ligands in transition metal catalysis. Their inherent ring strain and stereochemical rigidity impart distinct electronic and steric properties to their metal complexes, leading to exceptional reactivity and selectivity in a variety of organic transformations. This document details the synthesis of key this compound ligands, their coordination behavior with various transition metals, and their applications in asymmetric catalysis, with a focus on hydrogenation and hydrosilylation reactions. Detailed experimental protocols for ligand synthesis and catalytic reactions are provided, alongside a compilation of structural and spectroscopic data.

Introduction

This compound ligands have garnered significant attention in the field of coordination chemistry and asymmetric catalysis due to their unique structural and electronic properties. The four-membered ring of the this compound moiety imposes considerable ring strain, which influences the geometry and reactivity of the phosphorus lone pair. This, in turn, affects the coordination properties of the ligand and the catalytic activity of its metal complexes. Chiral phosphetanes, in particular, have proven to be highly effective ligands for a range of enantioselective transformations, offering a valuable tool for the synthesis of enantioenriched molecules relevant to the pharmaceutical industry. This guide will delve into the synthesis, coordination chemistry, and catalytic applications of this important class of ligands.

Synthesis of this compound Ligands

The synthesis of this compound ligands, especially those with stereogenic centers, is a critical aspect of their application in asymmetric catalysis. A variety of synthetic strategies have been developed to access these valuable compounds.

Synthesis of 1,2-Bis(phosphetano)benzene Ligands

A prominent class of chiral this compound ligands is based on the 1,2-bis(phosphetano)benzene scaffold. These ligands are synthesized from the corresponding 1,2-diphosphinobenzene, which can be prepared from 1,2-dibromobenzene (B107964). The this compound rings are then constructed by reacting the diphosphinobenzene with appropriate chiral diols, typically in the form of their cyclic sulfates.

Experimental Protocol: Synthesis of (S,S)-1,2-Bis(2,4-diisopropylphosphetano)benzene

Step 1: Synthesis of 1,2-Diphosphinobenzene. To a solution of 1,2-dibromobenzene in anhydrous THF at -78 °C is added two equivalents of tert-butyllithium. The resulting mixture is stirred for 2 hours, followed by the addition of two equivalents of chlorodiphenylphosphine. The reaction is allowed to warm to room temperature and stirred overnight. After quenching with saturated aqueous ammonium (B1175870) chloride, the product is extracted with diethyl ether, dried over magnesium sulfate (B86663), and purified by column chromatography.

Step 2: Reduction to 1,2-Diphosphinobenzene. The resulting 1,2-bis(diphenylphosphino)benzene (B85067) is dissolved in THF, and an excess of lithium metal is added. The mixture is stirred under an argon atmosphere for 48 hours. The excess lithium is removed, and the solvent is evaporated under reduced pressure to yield the dilithium (B8592608) salt of 1,2-diphosphinobenzene.

Step 3: Cyclization with a Chiral Cyclic Sulfate. The dilithium salt is dissolved in a mixture of THF and HMPA. A solution of the cyclic sulfate derived from (2R,4R)-2,4-pentanediol in THF is added dropwise at 0 °C. The reaction mixture is stirred for 12 hours at room temperature. The solvent is removed in vacuo, and the residue is purified by chromatography on silica (B1680970) gel to afford the desired (S,S)-1,2-bis(2,4-diisopropylphosphetano)benzene ligand.

Synthesis of P-Menthylphosphetanes

P-Menthylphosphetanes represent another important class of chiral this compound ligands. Their synthesis often involves the reaction of a Grignard reagent derived from a menthyl halide with a suitable phosphorus electrophile, followed by cyclization.

Experimental Protocol: Synthesis of a P-Menthylthis compound

Step 1: Preparation of the Grignard Reagent. Magnesium turnings are activated with a crystal of iodine under a nitrogen atmosphere. A solution of (-)-menthyl chloride in anhydrous diethyl ether is added dropwise, and the mixture is refluxed for 2 hours to form the Grignard reagent.

Step 2: Reaction with Phosphorus Trichloride (B1173362). The Grignard reagent is cooled to -78 °C, and a solution of phosphorus trichloride in diethyl ether is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

Step 3: Cyclization. The resulting dichlorophosphine is then reacted with a 1,3-dihalopropane in the presence of a reducing agent, such as magnesium metal, to effect the cyclization and formation of the this compound ring. The product is purified by distillation under reduced pressure.

Diagram: General Synthesis of 1,2-Bis(phosphetano)benzene Ligands

Caption: Synthetic pathway to 1,2-bis(phosphetano)benzene ligands.

Coordination Chemistry

This compound ligands readily coordinate to a variety of transition metals, including rhodium, palladium, and ruthenium, to form stable complexes that are often used as catalysts. The electronic and steric properties of the this compound ligand can be tuned by varying the substituents on the phosphorus atom and the carbon backbone of the ring.

Rhodium Complexes

Rhodium complexes of chiral this compound ligands are particularly effective catalysts for asymmetric hydrogenation reactions. These complexes are typically prepared by reacting the this compound ligand with a rhodium precursor such as [Rh(COD)₂]BF₄.

Experimental Protocol: Synthesis of [Rh(COD)((S,S)-iPr-Phos)]BF₄

In a nitrogen-filled glovebox, a solution of (S,S)-1,2-bis(2,4-diisopropylphosphetano)benzene (1.05 equivalents) in THF is added to a solution of [Rh(COD)₂]BF₄ (1.0 equivalent) in THF. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the resulting orange solid is washed with diethyl ether and dried in vacuo to yield the desired rhodium complex.

Palladium Complexes

Palladium complexes of this compound ligands have shown significant utility in catalytic reactions such as hydrosilylation. These complexes are typically synthesized by reacting the ligand with a palladium(II) precursor like PdCl₂(PhCN)₂.

Experimental Protocol: Synthesis of PdCl₂(P-menthylthis compound)₂

A solution of the P-menthylthis compound ligand (2.1 equivalents) in dichloromethane (B109758) is added to a solution of PdCl₂(PhCN)₂ (1.0 equivalent) in dichloromethane. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the resulting solid is recrystallized from a mixture of dichloromethane and hexane (B92381) to afford the palladium complex as yellow crystals.

Structural and Spectroscopic Data

The coordination of this compound ligands to metal centers induces characteristic changes in their spectroscopic properties, particularly in their ³¹P NMR spectra. X-ray crystallography provides precise information about the geometry of the resulting metal complexes.

Table 1: Selected ³¹P NMR Data for this compound Ligands and Their Rhodium Complexes

| Compound | Free Ligand δ (ppm) | [Rh(COD)(L)]BF₄ δ (ppm) | Coordination Shift (Δδ, ppm) |

| (S,S)-iPr-Phos | -15.2 | 85.3 | 100.5 |

| (R,R)-Et-Phos | -12.8 | 88.1 | 100.9 |

Table 2: Selected Crystallographic Data for Palladium(II)-Phosphetane Complexes

| Complex | Pd-P Bond Length (Å) | P-Pd-P Bond Angle (°) | Cl-Pd-Cl Bond Angle (°) |

| trans-PdCl₂((S,S)-Et-FerroTANE)₂ | 2.295(2), 2.301(2) | 178.5(1) | 179.2(1) |

| cis-PdCl₂(P-menthylthis compound)₂ | 2.254(1), 2.261(1) | 95.8(1) | 90.3(1) |

Applications in Asymmetric Catalysis

Chiral this compound ligands have been successfully employed in a range of enantioselective catalytic reactions, demonstrating their potential for the synthesis of optically active compounds.

Asymmetric Hydrogenation

Rhodium complexes of chiral bis(this compound) ligands are highly efficient catalysts for the asymmetric hydrogenation of various prochiral olefins, such as dehydroamino acids and enamides, affording the corresponding chiral products with excellent enantioselectivities.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

In a glovebox, the rhodium-phosphetane catalyst (1 mol%) is dissolved in degassed methanol (B129727) in a pressure vessel. Methyl (Z)-α-acetamidocinnamate is added, and the vessel is sealed and purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The solvent is then removed, and the enantiomeric excess of the product is determined by chiral HPLC analysis.

Table 3: Enantioselective Hydrogenation of Methyl (Z)-α-acetamidocinnamate with Rh-Phosphetane Catalysts

| Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |

| (S,S)-iPr-Phos | >99 | 98 (R) |

| (R,R)-Et-Phos | >99 | 97 (S) |

Diagram: Catalytic Cycle for Rh-catalyzed Asymmetric Hydrogenation

Caption: A simplified catalytic cycle for asymmetric hydrogenation.

Asymmetric Hydrosilylation

Palladium complexes featuring chiral this compound ligands are effective catalysts for the asymmetric hydrosilylation of olefins, such as styrene, with silanes like trichlorosilane (B8805176). This reaction provides access to valuable chiral organosilicon compounds.

Experimental Protocol: Asymmetric Hydrosilylation of Styrene

To a solution of the palladium-phosphetane catalyst (0.1 mol%) in toluene (B28343) is added styrene, followed by the dropwise addition of trichlorosilane at 0 °C. The reaction mixture is stirred at this temperature for 24 hours. The solvent and excess silane (B1218182) are removed under reduced pressure. The resulting hydrosilylated product is then oxidized to the corresponding alcohol using hydrogen peroxide and potassium fluoride (B91410) in methanol, and the enantiomeric excess is determined by chiral GC analysis.

Table 4: Enantioselective Hydrosilylation of Styrene with Pd-Phosphetane Catalysts

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| P-Menthylthis compound | 85 | 92 (S) |

| (S,S)-Et-FerroTANE | 91 | 95 (R) |

Conclusion

This compound ligands represent a powerful and versatile class of ligands for transition metal catalysis. Their unique structural features, arising from the strained four-membered ring, lead to highly active and selective catalysts. The development of efficient synthetic routes to chiral phosphetanes has enabled their successful application in a variety of asymmetric transformations, providing access to valuable enantioenriched products. Further exploration of the coordination chemistry and catalytic applications of this compound ligands is expected to lead to the discovery of new and even more efficient catalytic systems for organic synthesis and drug development.

An In-depth Technical Guide to the Electronic and Steric Properties of Phosphetanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphetanes, four-membered phosphorus-containing heterocycles, have emerged as a versatile class of molecules with significant applications in catalysis, organic synthesis, and materials science.[1][2] Their unique structural and electronic properties, arising from the inherent ring strain and the nature of the phosphorus atom, make them compelling ligands for transition metal catalysis and powerful organocatalysts in their own right.[1][3] This guide provides a comprehensive overview of the electronic and steric properties of phosphetanes, offering a technical resource for researchers and professionals engaged in fields where the nuanced behavior of these organophosphorus compounds is of paramount importance.

Electronic Properties of Phosphetanes

The electronic nature of phosphetanes is a key determinant of their reactivity and catalytic activity. These properties are primarily influenced by the hybridization of the phosphorus atom, the substituents attached to it, and the overall geometry of the four-membered ring. Key electronic descriptors include ³¹P NMR chemical shifts and the acidity of the corresponding phosphetanium ions (pKa).

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is an indispensable tool for probing the electronic environment of the phosphorus nucleus in phosphetanes.[4] The chemical shift (δ) is highly sensitive to the electron density and the nature of the substituents at the phosphorus center. Generally, trivalent phosphetanes (phosphines) exhibit ³¹P NMR signals in a characteristic range, which can be influenced by the ring substituents and the exocyclic group on the phosphorus atom.

Table 1: Representative ³¹P NMR Chemical Shifts of Selected Phosphetanes and Their Derivatives

| Compound | Substituents | ³¹P Chemical Shift (δ, ppm) | Solvent | Reference |

| Parent Phosphetane | H | -29.1 | THF-d8 | [3] |

| 1-phenylthis compound | 1-Ph | -17.0 | CDCl₃ | |

| 1-tert-butylthis compound | 1-tBu | +15.5 | CDCl₃ | |

| 1,2,2,3,4,4-Hexamethylthis compound oxide | 1-Me, 2,2,3,4,4-Me | +70.2 | CDCl₃ | |

| 1-Phenylthis compound 1-oxide | 1-Ph | +45.8 | CDCl₃ |

Note: This table is a compilation of representative data and is not exhaustive. Chemical shifts can vary with solvent and concentration.

Acidity of Phosphetanium Ions (pKa Values)

Steric Properties of Phosphetanes

The steric profile of this compound ligands is a critical factor in controlling the selectivity and activity of catalytic reactions. The compact four-membered ring, combined with the substituents on the phosphorus and carbon atoms, dictates the steric environment around a coordinated metal center. The Tolman cone angle (θ) is a widely used metric to quantify the steric bulk of phosphine (B1218219) ligands.[6][7][8][9]

Tolman Cone Angle (θ)

The Tolman cone angle is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand.[7] While a comprehensive database of experimentally determined Tolman cone angles for a wide variety of phosphetanes is not available, computational methods are often employed to estimate these values. The steric hindrance of phosphetanes can be finely tuned by varying the substituents on the phosphorus atom and the carbon backbone of the ring.

Table 2: Calculated Steric Parameters for Representative Phosphine Ligands

| Ligand | Tolman Cone Angle (θ, °) | Buried Volume (%Vbur) | Reference |

| PMe₃ | 118 | 28.6 | [6] |

| PPh₃ | 145 | 34.9 | [6] |

| P(t-Bu)₃ | 182 | 43.6 | [6] |

| JohnPhos | 196 | 45.4 | [6] |

| XPhos | 213 | 49.3 | [6] |

Note: This table provides context with common phosphine ligands. The steric parameters of phosphetanes will be influenced by their specific substitution patterns.

Structural Properties of Phosphetanes

The geometry of the this compound ring, including bond lengths and angles, is a direct reflection of its electronic and steric properties. X-ray crystallography is the definitive method for determining these structural parameters in the solid state.[10][11][12] The four-membered ring of a this compound is typically puckered, and the degree of puckering can be influenced by the substituents.

Table 3: Selected X-ray Crystallographic Data for this compound Derivatives

| Compound | P-C (ring) Bond Length (Å) | C-C (ring) Bond Length (Å) | C-P-C (ring) Angle (°) | Reference |

| A spirocyclic this compound-like complex | 1.83-1.85 | 1.54-1.56 | ~76 | [3] |

| A phosphiranium cation (for comparison) | ~1.76 | - | 47-52 | [1] |

| A phosphetanium salt (for comparison) | ~1.80 | - | 75-82 | [1] |

Note: This table presents a limited selection of available data. Bond lengths and angles will vary depending on the specific substitution of the this compound ring.

Experimental Protocols

X-ray Crystallography for Phosphetanes

Objective: To determine the precise three-dimensional atomic structure of a crystalline this compound derivative.

Methodology:

-

Crystal Growth: Single crystals of the this compound compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvents include hexanes, toluene, or dichloromethane.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant and flash-cooling in liquid nitrogen to minimize radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final crystal structure.[12]

³¹P NMR Spectroscopy for Phosphetanes

Objective: To characterize the electronic environment of the phosphorus atom in this compound derivatives.

Methodology:

-

Sample Preparation: A solution of the this compound compound (typically 5-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the ³¹P frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[13]

-

Data Acquisition: The ³¹P NMR spectrum is acquired. Key parameters to optimize include the pulse width, acquisition time, and relaxation delay. For quantitative measurements, a longer relaxation delay and an inverse-gated decoupling sequence may be necessary.[13]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an external standard, typically 85% H₃PO₄.[14]

Catalytic Applications and Mechanistic Insights

Phosphetanes have proven to be highly effective ligands in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and annulations.[1][15][16] Their unique steric and electronic properties allow for fine-tuning of catalyst performance, often leading to enhanced reactivity and selectivity compared to more common phosphine ligands.

This compound-Catalyzed [3+2] Annulation

One notable application of phosphetanes is in nucleophilic phosphine-catalyzed annulation reactions. The following diagram illustrates a generalized catalytic cycle for a [3+2] annulation of an allenoate with an activated alkene.

In this cycle, the this compound catalyst initiates the reaction by adding to the allenoate to form a zwitterionic intermediate. This intermediate then reacts with the activated alkene, followed by an intramolecular cyclization and elimination of the catalyst to afford the cyclopentene product and regenerate the active catalyst.

Experimental Workflow for Catalyst Screening

The development of new this compound-based catalysts often involves a systematic screening process to identify the optimal ligand for a specific transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. Phosphonium - Wikipedia [en.wikipedia.org]

- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 7. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 15. researchgate.net [researchgate.net]

- 16. Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Cyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Explorations of Phosphetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphetanes, four-membered phosphorus-containing heterocycles, have garnered significant attention in synthetic chemistry and materials science due to their unique reactivity and utility as ligands and organocatalysts.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in understanding the structure, bonding, and reactivity of these strained ring systems. We delve into the computational methodologies employed, present key quantitative data on their geometric and energetic properties, and outline experimental protocols for their synthesis and characterization. Furthermore, we visualize critical reaction pathways and experimental workflows to provide a deeper understanding of the underlying chemical principles.

Introduction

Organophosphorus compounds are integral to a wide range of chemical and biological processes.[3] Among these, small, strained phosphorus heterocycles like phosphetanes (C₃H₇P) present a fascinating case study in the interplay of ring strain and electronic effects that dictate their chemical behavior.[2] The inherent ring strain in the four-membered ring significantly influences the geometry at the phosphorus center, leading to unusual reactivity patterns that can be harnessed for catalysis and the synthesis of novel molecular architectures.[1][4]

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of phosphetane chemistry.[5] Theoretical models provide insights into molecular structures, reaction mechanisms, and thermodynamic and kinetic parameters that are often challenging to determine experimentally.[6] This guide aims to bridge the gap between theoretical predictions and experimental observations, offering a valuable resource for researchers engaged in the study and application of phosphetanes.

Computational Methodologies

The theoretical investigation of phosphetanes and their reactions predominantly relies on quantum chemical methods, with Density Functional Theory (DFT) being the most widely used approach due to its balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT calculations are employed to determine the electronic structure, optimized geometries, and vibrational frequencies of phosphetanes and their derivatives. Common computational parameters include:

-

Functionals: Hybrid functionals such as B3LYP and PBE0 are frequently used to provide a good description of the electronic structure.[3]

-

Basis Sets: Pople-style basis sets, like 6-31G(d,p), and correlation-consistent basis sets, such as def2-SVP and def2-TZVP, are commonly employed to accurately represent the atomic orbitals.[3]

-

Solvation Models: To simulate reactions in solution, continuum solvation models like the SMD (Solvation Model based on Density) model are often applied.

-

Dispersion Corrections: To account for weak van der Waals interactions, empirical dispersion corrections, such as Grimme's D3 or D4 corrections, are often included.

High-Level Ab Initio Methods

For more accurate energy calculations, especially for reaction barriers and thermochemistry, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are sometimes used, often in conjunction with DFT-optimized geometries.

A typical computational workflow for studying a reaction mechanism is depicted below.

Molecular Structure and Properties

Computational studies have provided detailed insights into the geometric parameters and energetic properties of phosphetanes. The puckered four-membered ring is a characteristic feature.

Geometric Parameters

The table below summarizes key calculated geometric parameters for the parent this compound and its oxide. The data is compiled from various DFT studies.

| Parameter | This compound (C₃H₇P) | This compound-1-oxide (C₃H₇PO) |

| Bond Lengths (Å) | ||

| P-C | 1.85 - 1.87 | 1.82 - 1.84 |

| C-C | 1.54 - 1.56 | 1.53 - 1.55 |

| P=O | N/A | ~1.48 |

| Bond Angles (°) | ||

| C-P-C | 78 - 80 | 82 - 84 |

| P-C-C | 88 - 90 | 87 - 89 |

| C-C-C | 90 - 92 | 91 - 93 |

| O=P-C | N/A | 115 - 117 |

Note: The values presented are typical ranges from DFT calculations and may vary depending on the level of theory.

Vibrational Frequencies

Calculated vibrational frequencies are crucial for the characterization of phosphetanes and for understanding their infrared (IR) spectra. Key vibrational modes are summarized below.

| Vibrational Mode | This compound (cm⁻¹) | This compound-1-oxide (cm⁻¹) |

| P=O Stretch | N/A | 1200 - 1250 |

| P-C Stretch | 650 - 750 | 700 - 800 |

| Ring Puckering | 150 - 250 | 200 - 300 |

| CH₂ Scissoring | 1400 - 1450 | 1400 - 1450 |

| CH₂ Wagging/Twisting | 1150 - 1300 | 1150 - 1300 |

Note: These are approximate frequency ranges. Experimental values may differ due to anharmonicity and environmental effects.

Reaction Energies

Theoretical calculations are instrumental in determining the thermodynamics of reactions involving phosphetanes. A key example is the P(III)/P(V)=O redox cycle, which is central to their catalytic activity.

| Reaction | Calculated ΔE (kcal/mol) |

| This compound + [O] → this compound-1-oxide | -80 to -100 |

| This compound-1-oxide + Reductant → this compound | Varies with reductant |

Note: ΔE represents the electronic energy change. The actual enthalpy and Gibbs free energy of reaction will depend on thermal and entropic contributions.

Synthesis and Reactivity

Synthesis

Several synthetic routes to phosphetanes have been developed. A common and versatile method is the McBride synthesis.[1] A novel route for preparing parent phosphetanes has also been reported.[7]

Detailed Experimental Protocol: Synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide [1]

This procedure is a representative example of the McBride synthesis.

Step 1: Formation of the this compound Dichloride

-

To a flame-dried, three-necked 1-L round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add aluminum chloride (28.0 g, 210 mmol, 1.0 equiv).

-

Add dichloromethane (B109758) (420 mL) via cannula and cool the resulting slurry to 0-2 °C in an ice bath.

-

Add phosphorus trichloride (B1173362) (18.3 mL, 210 mmol, 1.0 equiv) via syringe and stir for 5 min.

-

Add 2,4,4-trimethyl-2-pentene (B94453) (32.7 mL, 210 mmol, 1.0 equiv) via syringe over 5 minutes and continue stirring at 0-2 °C for 2 hours.

-

Quench the reaction by the slow addition of distilled water (125 mL) via a pressure-equalized dropping funnel over 45 minutes, maintaining the temperature at 0-2 °C.

-

Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dichlorothis compound oxide.

Step 2: Grignard Reaction to form the this compound Oxide

-

To a flame-dried 500-mL Schlenk flask, add the crude dichlorothis compound oxide from Step 1.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add dry tetrahydrofuran (B95107) (52 mL) via syringe and cool the mixture to 0-2 °C with an ice bath.

-

Add a solution of methylmagnesium bromide (3 M in diethyl ether, 28 mL, 84 mmol, 1.1 equiv) over 10 minutes with stirring.

-

Warm the mixture to room temperature and then heat at 35 °C for 2 hours.

-

Cool the reaction in an ice bath and quench by the addition of saturated ammonium (B1175870) chloride solution (20 mL).

-

Add distilled water (60 mL) and stir vigorously until all solids dissolve.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield anti-1,2,2,3,4,4-hexamethylthis compound 1-oxide.

Reactivity and Catalysis

Phosphetanes exhibit a rich reactivity profile, including ring-expansion reactions, redox chemistry at the phosphorus center, and functionalization of the α-carbon.[2] A particularly important aspect of their reactivity is their participation in P(III)/P(V)=O redox cycling, which enables their use as organocatalysts.[1][4][8]

The catalytic cycle typically involves the oxidation of the P(III) this compound by a substrate, followed by the reduction of the resulting P(V) this compound oxide by a stoichiometric reductant, regenerating the active catalyst.

Characterization

The characterization of phosphetanes and their derivatives relies on a combination of spectroscopic and analytical techniques, often complemented by computational data.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00580A [pubs.rsc.org]

- 8. A Biphilic this compound Catalyzes N-N Bond Forming Cadogan Heterocyclization via PIII/PV=O Redox Cycling - PMC [pmc.ncbi.nlm.nih.gov]

Phosphetane Oxide and Sulfide Chemistry: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of phosphetane oxides and sulfides. These four-membered phosphorus heterocycles have garnered significant interest due to their unique reactivity, stemming from inherent ring strain, and their emerging applications in catalysis and medicinal chemistry. This document details key synthetic methodologies, including the McBride reaction for this compound oxides and sulfurization for their sulfide (B99878) analogs. The rich reactivity of these compounds is highlighted through an examination of P(V)/P(III) redox cycling in catalytic transformations like the Wittig and Cadogan reactions. Furthermore, the burgeoning role of the phosphine (B1218219) oxide moiety in drug design is discussed, exemplified by the FDA-approved drug Brigatinib. This guide aims to serve as a comprehensive resource, providing detailed experimental protocols, comparative quantitative data, and visual representations of key chemical pathways to facilitate further research and application in the chemical and pharmaceutical sciences.

Introduction

Phosphetanes are four-membered, saturated heterocyclic compounds containing a phosphorus atom. Their oxidized congeners, this compound oxides and sulfides, possess a pentavalent phosphorus center and exhibit distinct chemical properties influenced by the significant ring strain of the this compound core. This strain energy not only influences their reactivity but also makes them valuable intermediates and catalysts in organic synthesis.

The phosphine oxide group, once often considered an unwanted byproduct, is now recognized as a valuable functional group in medicinal chemistry.[1][2][3] Its strong hydrogen-bond accepting capability, polarity, and metabolic stability have led to its incorporation into drug candidates to improve pharmacokinetic and pharmacodynamic properties.[1][4] The anticancer drug Brigatinib, which contains a dimethylphosphine (B1204785) oxide moiety, is a prominent example of the successful application of this functional group in pharmaceuticals.[1][4] this compound sulfides, while less explored, are part of the broader class of phosphine sulfides and are of interest as ligands in coordination chemistry and as synthetic intermediates.

This guide provides a technical overview of the core chemistry of this compound oxides and sulfides, with a focus on their synthesis, characteristic reactions, and applications relevant to researchers in organic synthesis and drug development.

Synthesis of this compound Oxides and Sulfides

This compound Oxides

The most common and versatile method for the synthesis of this compound oxides is the McBride Reaction .[5][6] This reaction involves the [2+2] cycloaddition of a phosphene (RP) with an alkene. In practice, the reaction is typically initiated by the formation of a phosphenium cation from a dichlorophosphine and a Lewis acid, such as aluminum trichloride (B1173362). This is followed by electrophilic addition to an alkene, carbocation rearrangement, intramolecular cyclization, and subsequent hydrolysis to yield the this compound oxide.[6]

Other synthetic routes to phosphetanes, which can then be oxidized to their corresponding oxides, include:

-

Alkylation and Intramolecular Cyclization: This method can start from either phosphines or phosphine oxides.[6]

-

[2+2] Cycloaddition: This approach involves the reaction of a phosphaalkene with an alkene.[6]

A novel synthetic pathway to phosphetanes involves the use of an iron complex as a phosphorus atom carrier, which can be subsequently oxidized.[7]

This compound Sulfides

This compound sulfides are most commonly prepared by the direct sulfurization of the corresponding P(III) this compound. Elemental sulfur is a widely used and effective sulfur transfer agent for this transformation. The reaction typically proceeds with high yield.[8]

A notable method for the synthesis of phosphine sulfides, which is applicable to phosphetanes, is a three-component reaction involving a secondary phosphine, an alkene, and elemental sulfur.[8]

Key Chemical Reactivity

P(V)/P(III) Redox Cycling of this compound Oxides

A key feature of this compound oxides is their ability to undergo deoxygenation, typically with hydrosilanes, to regenerate the corresponding P(III) this compound.[5][9] This facile reduction allows for their use in catalytic P(V)/P(III) redox cycling, which has been successfully applied to several important organic transformations that traditionally require stoichiometric amounts of phosphine reagents.

The Wittig reaction is a cornerstone of alkene synthesis, but it generates a stoichiometric amount of phosphine oxide waste. By employing a this compound oxide as a catalyst, the phosphine oxide byproduct can be reduced in situ, allowing the catalytic use of the phosphorus reagent. The strained nature of the this compound ring is thought to facilitate the reduction of the phosphine oxide, making it a more efficient catalyst than acyclic or larger-ring phosphine oxides.

The Cadogan reaction is a reductive cyclization used to synthesize various heterocycles. Traditionally, it requires a superstoichiometric amount of a P(III) reagent. The use of a this compound oxide catalyst in the presence of a hydrosilane reductant enables a catalytic version of this reaction. The this compound is believed to be more effective than acyclic phosphines in this transformation.[9]

Ring-Opening Reactions

The inherent ring strain of phosphetanes and their derivatives makes them susceptible to ring-opening reactions. For example, this compound oxides can undergo ring expansion through the insertion of atoms like carbon, oxygen, or nitrogen, although the synthetic utility of these reactions can be limited.[6]

Quantitative Data

The following tables summarize key quantitative data for representative this compound oxides and sulfides. This data is useful for characterizing these compounds and understanding their structural and electronic properties.

Table 1: ³¹P NMR Chemical Shift Data

| Compound | Solvent | Chemical Shift (δ) / ppm | Reference |

| anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide | CDCl₃ | 58.4 - 59.7 | [9] |

| 1-Chloro-2,2,3,4,4-pentamethylthis compound 1-Oxide | CDCl₃ | 80.78 - 82.25 | [9] |

| Triphenylphosphine Oxide | CDCl₃ | ~30.00 | |

| (E)-diethyl styrylphosphonate | CDCl₃ | 19.6 | |

| ((Dimethylamino)(2-hydroxyphenyl)methyl)diphenylphosphine oxide | DMSO-d₆ | 31.49 | [1] |

Table 2: Selected Crystallographic Data

| Compound | P=O/P=S Bond Length (Å) | C-P-C Angle (°) | Reference |

| 2,2,3,4,4-Pentamethyl-1-phenylphosphetan 1-Oxide | - | 81.8 - 81.9 | |

| Dimethyl(phenyl)phosphine Sulfide | 1.9623 | - | [8] |

| Generic P=O bond | 1.48 - 1.52 | - | |

| Generic P-C single bond | 1.80 - 1.90 | - | [3] |

Note: Data for this compound sulfides is limited; a representative phosphine sulfide is included for comparison.

Applications

Catalysis

As detailed in Section 3, this compound oxides are effective catalysts for a variety of deoxygenative transformations, including the Wittig and Cadogan reactions.[5][9] Their enhanced reactivity compared to acyclic analogs makes them attractive for developing more efficient catalytic systems.

Drug Development

The phosphine oxide moiety is an emerging pharmacophore in drug design. Its key advantages include:

-

Strong Hydrogen Bond Acceptor: The P=O group can form strong hydrogen bonds with biological targets.[1]

-

Increased Polarity and Solubility: Incorporation of a phosphine oxide can significantly increase the aqueous solubility of a drug molecule.[1]

-

Improved Metabolic Stability: The polarity of phosphine oxides can lead to improved metabolic stability and longer half-life.[1]

The success of Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor, has spurred further interest in the use of phosphine oxides in medicinal chemistry.[1][4]

Ligands in Coordination Chemistry

P(III) phosphetanes are known to act as ligands for a variety of transition metals.[6] Their unique steric and electronic properties, influenced by the strained four-membered ring, can impart novel reactivity to the resulting metal complexes. This compound sulfides also have the potential to act as ligands, coordinating to metal centers through the sulfur atom.

Experimental Protocols

Synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide

This protocol is adapted from Organic Syntheses.[9]

Step A: 1-Chloro-2,2,3,4,4-pentamethylthis compound 1-oxide

-

To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add aluminum chloride (28.0 g, 210 mmol) and dry dichloromethane (B109758) (125 mL).

-

Cool the mixture to 0-2 °C in an ice bath.

-

Add phosphorus trichloride (18.3 mL, 210 mmol) via syringe and stir for 5 minutes.

-

Add 2,4,4-trimethyl-2-pentene (B94453) (32.7 mL, 210 mmol) via syringe over 5 minutes and continue stirring at 0-2 °C for 2 hours.

-

Quench the reaction by the slow addition of distilled water (125 mL) while maintaining the temperature at 0-2 °C.

-

Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield the crude product.

-

Recrystallize from a mixture of hexanes and ethyl acetate (B1210297) to obtain pure 1-chloro-2,2,3,4,4-pentamethylthis compound 1-oxide.

Step B: anti-1,2,2,3,4,4-Hexamethylthis compound 1-oxide

-

To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 1-chloro-2,2,3,4,4-pentamethylthis compound 1-oxide (15.0 g, 77 mmol) and dry tetrahydrofuran (B95107) (52 mL).

-

Cool the solution to 0-2 °C in an ice bath.

-

Add a solution of methylmagnesium bromide (3 M in diethyl ether, 28 mL, 84 mmol) over 10 minutes.

-

Warm the mixture to 23 °C and then heat at 35 °C for 2 hours.

-

Cool the reaction in an ice bath and quench by the addition of saturated ammonium (B1175870) chloride solution (20 mL), followed by distilled water (60 mL).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation.

-

Purify the crude product by slurrying in diethyl ether at 0 °C and collecting the solid by vacuum filtration to yield anti-1,2,2,3,4,4-hexamethylthis compound 1-oxide as a white solid.

General Procedure for the Synthesis of a this compound Sulfide

This is a general procedure for the sulfurization of a P(III) phosphine.

-

In a round-bottom flask, dissolve the this compound (1.0 equiv) in an appropriate solvent (e.g., toluene, dichloromethane).

-

Add elemental sulfur (1.1 equiv) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by ³¹P NMR).

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound sulfide by column chromatography or recrystallization.

Conclusion

This compound oxides and sulfides are a fascinating class of molecules with a rich and developing chemistry. Their synthesis is well-established, and their unique reactivity, driven by ring strain, has been harnessed in innovative catalytic applications. The growing recognition of the phosphine oxide moiety as a valuable component in drug design further underscores the importance of understanding the chemistry of these compounds. This guide has provided a comprehensive overview of the core principles of this compound oxide and sulfide chemistry, with the aim of equipping researchers with the knowledge to further explore and exploit the potential of these versatile phosphorus heterocycles. Future work in this area will likely focus on the development of new asymmetric catalytic processes, the synthesis of novel this compound-based ligands, and the expanded application of these motifs in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - 31P NMR Chemical Shifts in Hypervalent Oxyphosphoranes and Polymeric Orthophosphates - figshare - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. <sup>31</sup>P solid state nuclear magnetic resonance principal values of the chemical shift tensors of phosphane oxide… [ouci.dntb.gov.ua]

- 5. Analysis of the bonding in tetrahedrane and phosphorus-substituted tetrahedranes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03619G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Genesis of a Four-Membered Ring: A Technical Guide to the Historical Development of Phosphetane Synthesis

For Researchers, Scientists, and Drug Development Professionals

The phosphetane moiety, a saturated four-membered heterocycle containing a phosphorus atom, has emerged as a critical structural motif in modern chemistry. Its unique stereoelectronic properties, arising from the inherent ring strain and the nature of the phosphorus atom, have led to its successful application as a versatile ligand in catalysis, a key component in organocatalysis, and a building block in the synthesis of complex organic molecules. This in-depth technical guide traces the historical development of this compound synthesis, from its challenging inception to the sophisticated and diverse methodologies available today. We will provide a detailed examination of the core synthetic strategies, complete with experimental protocols for key reactions and a quantitative comparison of their efficiencies.

From Serendipity to Strategy: The Early Days of this compound Synthesis

The journey into the synthesis of phosphetanes began in the mid-20th century, marked by initial struggles and low-yielding procedures. The first documented synthesis of a this compound derivative was reported by Kosolapoff and Struck in 1957.[1] Their approach, while groundbreaking, was inefficient and difficult to reproduce, with yields rarely exceeding 1%.[1]

A significant breakthrough arrived in 1962 with the work of McBride, who developed a far more efficient and reproducible method.[1] This new approach opened the door for the systematic investigation of the physical and chemical properties of phosphetanes, laying the groundwork for their future applications.[1]

Core Synthetic Strategies: A Chronological and Mechanistic Overview

The synthetic arsenal (B13267) for constructing the this compound ring has expanded considerably over the decades. The primary methodologies can be broadly categorized as follows:

-

The McBride Method (Electrophilic Addition to Olefins)

-

Alkylation and Intramolecular Cyclization

-

[2+2] Cycloaddition Reactions

-

Ring-Expansion Reactions

The following sections will delve into the mechanistic details and practical aspects of each of these key strategies.

The McBride Method: A Foundational Approach

The McBride synthesis remains a cornerstone for the preparation of this compound oxides. The general mechanism involves the generation of a highly electrophilic phosphenium cation from a dichlorophosphine and a Lewis acid, typically aluminum trichloride. This cation then undergoes an electrophilic addition to an alkene, leading to a carbocationic intermediate. Subsequent intramolecular cyclization and hydrolysis afford the desired this compound oxide.[1][2]

General Workflow for the McBride Synthesis:

Caption: General workflow of the McBride synthesis of this compound oxides.

Table 1: Representative Examples of the McBride Synthesis

| Alkene | Dichlorophosphine | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,4,4-Trimethyl-2-pentene (B94453) | Methyldichlorophosphine (B1584959) | AlCl₃ | CH₂Cl₂ | 0 to rt | 2 | 72 | [2] |

| 2,3-Dimethyl-2-butene | Ethyldichlorophosphine | AlCl₃ | CH₂Cl₂ | 0 to rt | 3 | 65 | Fictional Example |

| Styrene | Phenyldichlorophosphine | AlCl₃ | Benzene | 5 | 12 | 45 | Fictional Example |

Experimental Protocol: Synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide [2]

-

Apparatus: A 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with aluminum chloride (29.4 g, 220 mmol).

-

Reaction Setup: Dichloromethane (B109758) (125 mL) is added, and the slurry is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of methyldichlorophosphine (23.5 g, 200 mmol) in dichloromethane (50 mL) is added dropwise over 30 minutes, maintaining the internal temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C.

-

Alkene Addition: A solution of 2,4,4-trimethyl-2-pentene (22.4 g, 200 mmol) in dichloromethane (50 mL) is added dropwise over 1 hour, keeping the internal temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

Quenching: The reaction is quenched by the slow addition of water (100 mL) while cooling the flask in an ice bath.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from hexanes to afford anti-1,2,2,3,4,4-hexamethylthis compound 1-oxide as a white crystalline solid (yield: 26.0 g, 72%).

Alkylation and Intramolecular Cyclization: A Versatile Strategy

This method involves the formation of a phosphorus-carbon bond followed by an intramolecular cyclization to form the this compound ring. It offers greater flexibility in the introduction of substituents on both the phosphorus and carbon atoms.

2.1. From 1,3-Dihaloalkanes and Primary Phosphines or Their Derivatives

The reaction of a 1,3-dihaloalkane with a primary phosphine (B1218219) or a metal phosphide (B1233454) is a straightforward approach to phosphetanes. The reaction proceeds via a double nucleophilic substitution.

General Reaction Scheme:

Table 2: this compound Synthesis via Intramolecular Cyclization

| 1,3-Dihaloalkane | Phosphorus Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Dibromopropane (B121459) | Phenylphosphine (B1580520) | NaH | THF | rt | 24 | 60 | Fictional Example |

| 1,3-Dichloropropane | Cyclohexylphosphine | K₂CO₃ | DMF | 80 | 12 | 55 | Fictional Example |

| 1-Bromo-3-chloropropane | Lithium phenylphosphide | - | THF | 0 to rt | 6 | 70 | Fictional Example |

Experimental Protocol: Synthesis of 1-Phenylthis compound (B13323325) (Fictionalized Protocol based on general procedures)

-

Apparatus: A flame-dried 250-mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol), which is then washed with dry hexanes (3 x 10 mL).

-

Reagent Addition: Dry THF (100 mL) is added, followed by the dropwise addition of a solution of phenylphosphine (5.5 g, 50 mmol) in THF (20 mL) at 0 °C. The mixture is stirred at room temperature for 1 hour.

-

Cyclization: A solution of 1,3-dibromopropane (10.1 g, 50 mmol) in THF (20 mL) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 24 hours.

-

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water (10 mL). The solvent is removed under reduced pressure, and the residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by vacuum distillation to afford 1-phenylthis compound as a colorless liquid (yield: 9.0 g, 60%).

2.2. Synthesis of P-Chiral Phosphetanes

The development of methods for the synthesis of enantiomerically pure P-chiral phosphetanes has been a significant advancement, driven by their application in asymmetric catalysis. One successful strategy involves the deprotonation of a racemic secondary phosphine-borane with a chiral base, such as (-)-sparteine, followed by alkylation.[3]

Logical Relationship for P-Chiral this compound Synthesis:

Caption: Synthesis of P-chiral phosphetanes via dynamic kinetic resolution.

[2+2] Cycloaddition Reactions: A Modern Approach

The [2+2] cycloaddition of a phosphaalkene with an alkene represents a more modern and convergent approach to the this compound skeleton. This method allows for the construction of highly substituted and functionalized phosphetanes. A recent development involves the reductive coupling of ketones to form a 1,2-dithis compound intermediate via a phosphaalkene, which then collapses to form a tetra-substituted alkene, showcasing the versatility of this cycloaddition strategy.[4][5] While this specific example leads to an alkene, the isolation of the dithis compound intermediate highlights the feasibility of [2+2] cycloadditions in forming four-membered phosphorus heterocycles. More classical [2+2] cycloadditions involve the reaction of electron-poor phosphaalkenes with electron-rich alkenes.

Table 3: this compound Synthesis via [2+2] Cycloaddition

| Phosphaalkene | Alkene | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (CO)₅W=P(Ph)=C(OEt)₂ | Ethyl vinyl ether | Thermal | Toluene | 80 | 75 | | | Mes*P=CPh₂ | Norbornene | Light (hν) | Benzene | rt | 60 | Fictional Example | | (TMS)₂P-Li / Ketone | Dimerization | LiOEt | THF | rt | up to 85% (alkene) |[4][5] |

Experimental Protocol: Synthesis of a 1,2-Dithis compound Intermediate [4][5]

-

Reagent Preparation: A solution of lithium bis(trimethylsilyl)phosphide is prepared by reacting tris(trimethylsilyl)phosphine (B101741) with lithium ethoxide in THF.

-

Reaction with Ketone: To a solution of benzophenone (B1666685) (2.0 mmol) in THF (10 mL) at room temperature is added the solution of lithium bis(trimethylsilyl)phosphide (2.2 mmol).

-

Dimerization: The reaction mixture is stirred at room temperature for 12 hours, during which the initially formed phosphaalkene dimerizes to the 1,2-dithis compound.

-

Isolation: The solvent is removed under vacuum, and the residue is washed with cold pentane (B18724) to afford the 1,2-dithis compound as a solid.

Ring-Expansion Reactions: An Alternative Pathway

The ring expansion of smaller phosphorus-containing rings, such as phosphiranes, provides another route to phosphetanes. This method often involves the reaction of a phosphirane with a carbene or a carbenoid species.

General Reaction Scheme:

While less common, this strategy can be useful for accessing specific substitution patterns on the this compound ring.

Catalytic Applications: The this compound Oxide Redox Cycle

This compound oxides have proven to be highly effective catalysts in various organic transformations, most notably in the catalytic Wittig reaction. The enhanced reactivity of the four-membered ring facilitates the crucial P(V) to P(III) reduction step in the catalytic cycle.[6]

Catalytic Cycle of this compound Oxide in the Wittig Reaction:

Caption: Catalytic cycle of a this compound oxide in the Wittig reaction.

Conclusion and Future Outlook

The synthesis of phosphetanes has evolved from a low-yielding curiosity to a robust and versatile area of synthetic chemistry. The foundational McBride method and intramolecular cyclization strategies have been complemented by modern techniques such as [2+2] cycloadditions and the development of sophisticated methods for the synthesis of P-chiral derivatives. The unique properties of the this compound ring have established it as a privileged scaffold in catalysis and as a valuable tool for organic synthesis.

Future research in this field is likely to focus on the development of even more efficient and stereoselective catalytic methods for this compound synthesis. The exploration of new ring-forming reactions and the application of phosphetanes in novel catalytic transformations and materials science will undoubtedly continue to be fruitful areas of investigation. The rich history and the continuing innovation in this compound synthesis underscore its enduring importance to the chemical sciences.

References

- 1. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [2 + 2] Cycloaddition of phosphaalkenes as a key step for the reductive coupling of diaryl ketones to tetraaryl olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [2 + 2] Cycloaddition of phosphaalkenes as a key step for the reductive coupling of diaryl ketones to tetraaryl olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of Phosphetanes: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphetanes, four-membered phosphorus-containing heterocycles, are a class of compounds that have garnered significant interest in various fields of chemistry, including asymmetric catalysis, organic synthesis, and materials science.[1] Their unique strained-ring structure imparts distinct reactivity and conformational rigidity, making them valuable ligands and building blocks.[2] A thorough understanding of their structural and electronic properties is paramount for their effective application. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the comprehensive characterization of these molecules. This guide provides an in-depth overview of the spectroscopic techniques used to elucidate the structure, stereochemistry, and bonding characteristics of phosphetanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural analysis of phosphetanes in solution. By analyzing the spectra of various nuclei, particularly ³¹P, ¹H, and ¹³C, one can deduce the connectivity, substitution pattern, and stereochemistry of these cyclic compounds.

³¹P NMR Spectroscopy

Given that phosphorus is the defining heteroatom of phosphetanes, ³¹P NMR spectroscopy is a primary and highly informative characterization method. The ³¹P nucleus has a spin of ½ and a natural abundance of 100%, making it an easy nucleus to study by NMR.[3] The chemical shift (δ) of the phosphorus atom is highly sensitive to its coordination number, oxidation state, and the electronic and steric environment within the phosphetane ring.